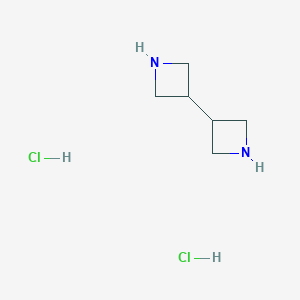

![molecular formula C10H11N3O2S2 B2795106 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 106307-38-4](/img/structure/B2795106.png)

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

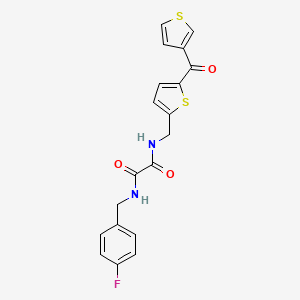

“5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C10H11N3O2S2 . It belongs to a series of 1,3,4-thiadiazol-2-amines with substituents containing SO2 group located at position 5 . These compounds are of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of “this compound” involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing POCl3 . This process yields 1,3,4-thiadiazol-2-amines decorated at position 5 with substituents containing the SO2 functional group .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-thiadiazol-2-amine core with a benzylsulfonyl group attached at the 5-position . The IR spectrum shows peaks at 3340 cm-1 (NH2), 1630, 1606, 1514, 1493 cm-1 (C=N, C=C), and 1310, 1121 cm-1 (SO2) .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve its synthesis from aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids and thiosemicarbazide . The reaction conditions typically involve heating in the presence of acids .Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 254–256°C . Its molecular weight is 269.34 .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized and characterized using various techniques like elemental analyses, IR, NMR, and X-ray data. These studies contribute to understanding its structure and properties (Dani et al., 2013).

Biological Activities

- Antimicrobial and Antifungal Properties : It has shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting its potential in antimicrobial and antifungal applications (Sych et al., 2019).

- Antiproliferative Properties : Certain derivatives have shown DNA protective ability and exhibited cytotoxicity on cancer cell lines, suggesting their potential use in cancer therapy (Gür et al., 2020).

Spectroscopic and Theoretical Studies

- Studies involving fluorescence effects in related compounds have been conducted. These insights are crucial for understanding the photophysical properties of the compound (Matwijczuk et al., 2018).

Synthesis Methods

- Various methods for synthesizing this compound and its derivatives have been explored, including the use of ultrasound for efficiency improvement (Erdogan, 2018).

Other Applications

- The compound has been used in the synthesis of novel antitubercular agents, indicating its role in the development of new therapeutic agents (Sekhar et al., 2019).

- It has also been involved in the synthesis of compounds with anti-leishmanial activity, further expanding its potential in medicinal chemistry (Tahghighi et al., 2012).

Mécanisme D'action

While the specific mechanism of action for “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .

Orientations Futures

The future directions for research on “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds likely involve further exploration of their biological activities and potential applications . This includes finding effective synthetic routes to new 1,3,4-thiadiazol-2-amine derivatives substituted at position 5 with groups that contain the SO2 moiety, as well as studying the biological activity of such compounds .

Propriétés

IUPAC Name |

5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLUOELDNACNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2795033.png)

![4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2795036.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2795038.png)

![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B2795040.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2795044.png)

![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B2795045.png)

![3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795046.png)